Coumarin, 4-hydroxy-3-(p-methoxyphenyl)-
CAS No.:
Cat. No.: VC14290305
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12O4 |
|---|---|
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 4-hydroxy-3-(4-methoxyphenyl)chromen-2-one |
| Standard InChI | InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14-15(17)12-4-2-3-5-13(12)20-16(14)18/h2-9,17H,1H3 |
| Standard InChI Key | CERHCYIDWGTRQA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Introduction
Chemical Identity and Structural Properties
Core Structure and Substitution Patterns
Coumarins are benzopyrone derivatives consisting of a benzene ring fused to an α-pyrone moiety. The compound 4-hydroxy-3-(p-methoxyphenyl)coumarin features:
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A hydroxyl (-OH) group at position 4, which enhances hydrogen-bonding capacity and polarity.
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A p-methoxyphenyl (-C₆H₄-OCH₃) group at position 3, introducing steric bulk and electron-donating effects due to the methoxy substituent.
This substitution pattern aligns with derivatives such as 4-ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin (PubChem CID 5284654) , which shares the p-methoxyphenyl group at position 3 but differs in additional substitutions. The molecular formula of 4-hydroxy-3-(p-methoxyphenyl)coumarin is inferred as C₁₆H₁₂O₄, with a molecular weight of 268.27 g/mol.
Spectroscopic and Computational Data
While experimental data for the exact compound are unavailable, analogous coumarins provide insights:
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NMR: Coumarin derivatives with methoxyphenyl groups exhibit characteristic aromatic proton signals between δ 6.8–7.5 ppm and methoxy singlet peaks near δ 3.8 ppm .
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Mass Spectrometry: Molecular ion peaks (M⁺) for similar coumarins appear at m/z 268–296, with fragmentation patterns indicative of methoxyphenyl and hydroxyl group losses .
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LogP: Calculated octanol-water partition coefficients (logP) for coumarins with methoxy and hydroxyl groups range from 0.70 to 3.21, suggesting moderate hydrophobicity .
Synthesis and Derivative Design
Synthetic Routes
The synthesis of 3-(p-methoxyphenyl)coumarins typically involves:
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Pechmann Condensation: Reaction of resorcinol derivatives with β-keto esters catalyzed by acids.
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Friedel-Crafts Acylation: Introduction of the p-methoxyphenyl group via electrophilic aromatic substitution.
For example, (R)-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl]coumarin derivatives were synthesized using modified Pechmann methods, achieving yields of 52–89% . Key steps include:
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Protection of hydroxyl groups as acetates.
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Stereoselective formation of the coumarin core.
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Deprotection and purification via column chromatography.
Structure-Activity Relationship (SAR) Insights
Substituent position and electronic properties critically influence biological activity:
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Position 4 Hydroxyl: Enhances hydrogen bonding with biological targets, as seen in 7-hydroxycoumarins with IC₅₀ values ≤228 µM against plant roots .
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Position 3 Methoxyphenyl: The electron-donating methoxy group improves lipid solubility and membrane permeability, crucial for phytotoxic and cytotoxic effects .
Biological Activities and Mechanisms
Phytotoxic Effects
Coumarins with 3-(p-methoxyphenyl) substitutions exhibit selective growth inhibition in plants:
| Derivative | Target Plant | IC₅₀ (µM) | Activity Notes |
|---|---|---|---|
| 8-OCH₃ derivative | Lettuce roots | 228 | 1.6× potency vs. unsubstituted |
| 7-OCH₃ derivative | Italian ryegrass | 121 | Hydrophobic substituents enhance uptake |
Methoxylation at positions 7 or 8 increases activity against monocotyledons, while hydroxylation reduces efficacy due to heightened polarity .
Anticancer and MDR Modulation
Coumarin derivatives demonstrate tumor-selective cytotoxicity and MDR reversal:
The 4-hydroxy-3-(p-methoxyphenyl) motif may similarly inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein, reversing drug resistance in cancer cells .
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